molecular formula C5H4ClFN2 B6588843 4-chloro-3-fluoropyridin-2-amine CAS No. 1393553-69-9

4-chloro-3-fluoropyridin-2-amine

Cat. No.: B6588843
CAS No.: 1393553-69-9
M. Wt: 146.6
InChI Key:
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Description

4-Chloro-3-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4ClFN2. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 4-chloro-3-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction is carried out in an organic solvent, and the product is purified through a series of filtration and washing steps .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve maximum efficiency and minimal by-products.

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms in the pyridine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloro-3-fluoropyridin-4-amine
  • 3,4-Difluoropyridine
  • 2,5-Difluoropyridine

Comparison: 4-Chloro-3-fluoropyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to other fluorinated pyridines. For example, 3,4-difluoropyridine has both fluorine atoms on adjacent carbon atoms, which can lead to different reactivity and binding characteristics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-3-fluoropyridin-2-amine involves the conversion of 4-chloro-3-fluoropyridine to 4-chloro-3-fluoropyridin-2-ol, followed by the reaction of the latter with ammonia to yield the desired product.", "Starting Materials": [ "4-chloro-3-fluoropyridine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Ammonia (NH3)" ], "Reaction": [ "Step 1: 4-chloro-3-fluoropyridine is treated with NaOH and H2O2 to yield 4-chloro-3-fluoropyridin-2-ol.", "Step 2: 4-chloro-3-fluoropyridin-2-ol is then reacted with ammonia to produce 4-chloro-3-fluoropyridin-2-amine, the desired product." ] }

CAS No.

1393553-69-9

Molecular Formula

C5H4ClFN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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